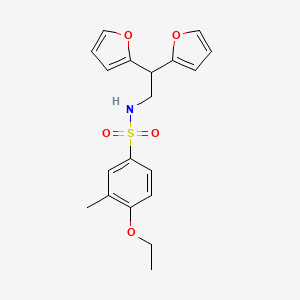

![molecular formula C20H14F4N6O3 B2903103 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892472-57-0](/img/structure/B2903103.png)

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

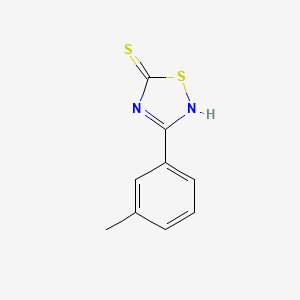

The compound “2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds, such as triazolopyrimidine derivatives, often involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a fluorobenzyl group, a trifluoromethoxyphenyl group, and an acetamide group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the fluorine atoms could influence the compound’s reactivity and stability .Scientific Research Applications

Anticancer Research

Triazolopyrimidine derivatives have been evaluated for their potential as anticancer agents. The core structure of the compound shares similarities with known molecules that have demonstrated cytotoxic activity against various cancer cell lines . The presence of fluorine atoms could enhance the compound’s ability to interact with biological targets, potentially leading to the development of new anticancer drugs.

Enzyme Inhibition

The triazolopyrimidine scaffold is a key feature in the design of enzyme inhibitors. For instance, derivatives of this class have been found to inhibit LSD1, a histone demethylase involved in gene expression regulation . The compound could serve as a template for designing new inhibitors that modulate epigenetic markers.

Kinase Inhibition

Compounds featuring the triazolopyrimidine core have been rationally designed to act as c-Met inhibitors, which are relevant in targeting certain types of cancers . The structural features of the compound, such as the trifluoromethoxy phenyl group, could be crucial for the binding affinity and selectivity towards the c-Met kinase.

Antiproliferative Agents

The triazolopyrimidine derivatives have been associated with antiproliferative effects. Studies have revealed key descriptors that contribute to the antiproliferative activity of these compounds, which could guide the screening of efficient and novel drugs .

Drug Discovery

The unique structure of triazolopyrimidines makes them suitable for drug discovery efforts. Their high chemical stability and hydrogen bonding ability make them attractive candidates for pharmaceutical development . The compound could be explored for its potential in creating new therapeutic agents.

Material Science

Due to their aromatic character and strong dipole moment, triazolopyrimidines can be used in material science applications. They could be incorporated into polymers for use in solar cells or as fluorescent probes due to their stability and electronic properties .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .

Mode of Action

The compound interacts with USP28 by inhibiting its activity . It binds to USP28 with an IC50 value of 1.10 ± 0.02 μmol/L and a Kd value of 40 nmol/L . This binding is selective, as the compound shows significantly less interaction with other proteins such as USP7 and LSD1 .

Biochemical Pathways

The inhibition of USP28 by the compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins in cells. By inhibiting USP28, the compound prevents the deubiquitination of certain proteins, leading to their degradation and affecting cellular processes such as cell cycle progression and epithelial-mesenchymal transition .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition progression in gastric cancer cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer .

properties

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N6O3/c21-13-3-1-12(2-4-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-14-5-7-15(8-6-14)33-20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGONWUHCNKWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

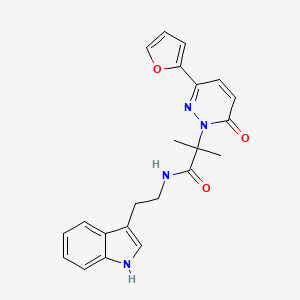

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)

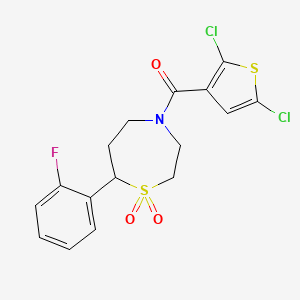

![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

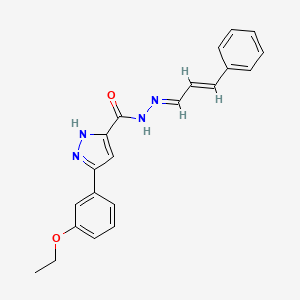

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2903030.png)

![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)

![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)

![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)